molecular formula C19H24N2O2 B2435003 N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide CAS No. 952966-38-0

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2435003
CAS No.: 952966-38-0
M. Wt: 312.413
InChI Key: PVDSEBGWFYWKGX-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide (CAS 952966-38-0) is a synthetic organic compound with a molecular formula of C19H24N2O2 and a molecular weight of 312.4 g/mol . It is characterized by a dimethylamino group attached to a phenethyl moiety and a methoxyphenyl group attached to an acetamide moiety, a structure that is crucial for its interactions with various biological targets . This compound is of significant interest in medicinal chemistry and scientific research due to its potential biological activities. It has been investigated for its antimicrobial properties, including inhibitory effects against bacterial strains such as Mycobacterium tuberculosis . Furthermore, studies have explored its anti-inflammatory potential, as in vitro tests have shown its ability to inhibit pro-inflammatory cytokine production in macrophages . The mechanism of action is primarily attributed to the compound's specific functional groups; the dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the methoxyphenyl group contributes to lipophilicity, thereby facilitating membrane permeability . Researchers also utilize this compound as a key building block for the synthesis of more complex organic molecules and as an intermediate in the development of pharmaceuticals and specialty chemicals . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-21(2)17-8-4-15(5-9-17)12-13-20-19(22)14-16-6-10-18(23-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSEBGWFYWKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and more efficient purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-(dimethylamino)phenethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

    N-(4-(dimethylamino)phenethyl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-(4-(dimethylamino)phenethyl)-2-(4-nitrophenyl)acetamide: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dimethylamino group, a phenethyl moiety, and a methoxy-substituted phenyl group. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the methoxyphenyl group contributes to lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of various proteins, leading to diverse biological effects.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicated that modifications in the chemical structure can enhance potency against bacterial strains. A high-throughput screening identified several analogs with significant inhibitory effects against Mycobacterium tuberculosis (Mtb), demonstrating the potential for developing new antimicrobial agents.

Compound MIC (µM) Selectivity Index
This compound<20High
LEI-401 (analog)27Moderate

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activity. In vitro studies revealed that it can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Inhibition of NAPE-PLD Enzyme : A study on the structure-activity relationship (SAR) of related compounds revealed that modifications to the dimethylamino group significantly increased the inhibitory potency against the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The most potent analogs showed sub-micromolar inhibition, indicating that similar modifications could enhance the activity of this compound .
  • Behavioral Studies in Animal Models : Another research effort demonstrated that administering related compounds affected emotional behavior in mice, suggesting an impact on central nervous system pathways. This finding highlights the potential neuroactive properties of this compound .

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through systematic modification of its structure. The following table summarizes key findings from various studies:

Study Focus Key Findings
SAR AnalysisIdentified optimal substitutions leading to increased potency against NAPE-PLD.
NeuroactivityDemonstrated significant behavioral changes in mice models upon administration.
Antimicrobial ScreeningFound several analogs with MIC values <20 µM against Mtb.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide and confirming its structural integrity?

  • Methodology : A multi-step synthesis approach is typically employed. For example:

Acylation : React 4-methoxyphenylacetic acid with thionyl chloride to form the acyl chloride intermediate.

Amide coupling : Combine the intermediate with 4-(dimethylamino)phenethylamine using a coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane .

Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane.

  • Structural confirmation :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions and amine proton integration .
  • HPLC : Ensure ≥95% purity using a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Key techniques :

  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C19_{19}H24_{24}N2_2O2_2: 312.18) .
  • Elemental analysis : Validate C, H, N composition within 0.3% theoretical values .

Q. How can researchers assess the solubility and stability of this compound for in vitro studies?

  • Methodology :

  • Solubility screening : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Measure saturation concentration via UV-Vis .
  • Stability assays : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s bioactivity in anticancer assays?

  • Approaches :

  • Structural analogs : Introduce electron-withdrawing groups (e.g., nitro) to the methoxyphenyl ring to enhance cytotoxicity .
  • Combination therapy : Test synergy with cisplatin or paclitaxel in MCF-7 or HT-29 cell lines using the Chou-Talalay method .
  • Dose-response studies : Use the MTT assay with 5–100 µM concentrations and calculate IC50_{50} values .

Q. How can researchers address discrepancies in bioactivity data across studies?

  • Validation steps :

Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions .

Purity verification : Re-analyze compound batches via HPLC to rule out impurities >2% .

Mechanistic studies : Compare target inhibition (e.g., tubulin polymerization or kinase assays) to resolve conflicting results .

Q. What in silico tools are suitable for predicting the compound’s ADMET properties?

  • Tools and parameters :

  • Molecular docking : Use AutoDock Vina to predict binding affinity for targets like EGFR or β-tubulin (PDB: 1M17) .
  • ADMET prediction : SwissADME for bioavailability (Lipinski’s Rule of 5) and admetSAR for toxicity (e.g., Ames test alerts) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s antimicrobial efficacy be resolved?

  • Methodology :

  • Replicate assays : Perform disk diffusion (CLSI guidelines) and broth microdilution (MIC determination) in triplicate .
  • Check bacterial strains : Use reference strains (e.g., S. aureus ATCC 25923) to exclude resistance variability .
  • Synergistic testing : Combine with ampicillin and calculate fractional inhibitory concentration (FIC) .

Experimental Design Considerations

Q. What controls are essential in mechanistic studies of this compound’s anti-inflammatory activity?

  • Controls to include :

  • Positive control : Dexamethasone (1 µM) for COX-2 inhibition assays .
  • Vehicle control : DMSO (≤0.1% v/v) to exclude solvent effects .
  • Genetic controls : siRNA knockdown of NF-κB in RAW 264.7 macrophages .

Advanced Analytical Techniques

Q. Which advanced NMR experiments can resolve ambiguities in the compound’s stereochemistry?

  • Experiments :

  • 2D NMR : HSQC and HMBC to correlate 1H^1H-13C^{13}C couplings and confirm methoxy group placement .
  • NOESY : Detect spatial proximity between dimethylamino protons and aromatic rings .

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